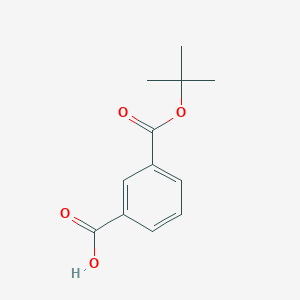

3-(tert-Butoxycarbonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILKMBFUQQLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375433 | |

| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33704-19-7 | |

| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 3-(tert-Butoxycarbonyl)benzoic Acid: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of 3-(tert-Butoxycarbonyl)benzoic acid (CAS 33704-19-7), a key building block in organic synthesis and drug discovery. The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Introduction: The Significance of this compound

This compound, also known as mono-tert-butyl isophthalate, is a bifunctional organic molecule featuring a carboxylic acid and a tert-butyl ester. This unique arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The carboxylic acid moiety provides a handle for amide bond formation or other derivatization, while the sterically hindered tert-butyl ester serves as a protecting group for the second carboxylic acid function of isophthalic acid. Accurate spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following is a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the tert-butyl group. The chemical shifts are influenced by the electronic effects of the carboxylic acid and the tert-butyl ester functionalities.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.65 | Triplet | 1H | Ar-H2 |

| ~8.25 | Doublet of Triplets | 1H | Ar-H6 |

| ~8.15 | Doublet of Triplets | 1H | Ar-H4 |

| ~7.55 | Triplet | 1H | Ar-H5 |

| ~1.60 | Singlet | 9H | -C(CH₃)₃ |

Causality Behind Assignments:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, often between 10 and 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are in different chemical environments due to the meta-substitution pattern.

-

H2: This proton is situated between the two electron-withdrawing carbonyl groups, leading to the most significant deshielding and thus the furthest downfield chemical shift. It is expected to appear as a triplet due to coupling with H6 and H4 (small J values).

-

H6 and H4: These protons are ortho to one of the carbonyl groups and will be deshielded, appearing at intermediate chemical shifts in the aromatic region. They will likely appear as doublet of triplets due to coupling with their ortho and meta neighbors.

-

H5: This proton is meta to both carbonyl groups, experiencing the least deshielding among the aromatic protons, and will therefore have the most upfield chemical shift in this region. It is expected to be a triplet due to coupling with H4 and H6.

-

-

tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent and show a sharp singlet. The signal is in the upfield region, characteristic of aliphatic protons.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | -C OOH |

| ~165 | -C OOtBu |

| ~136 | Ar-C2 |

| ~134 | Ar-C4 |

| ~132 | Ar-C1 |

| ~131 | Ar-C3 |

| ~130 | Ar-C6 |

| ~129 | Ar-C5 |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Rationale for Chemical Shift Assignments:

-

Carbonyl Carbons: The carbon atoms of the carboxylic acid and the ester groups are the most deshielded due to the direct attachment of two oxygen atoms, appearing at the lowest field (~165-171 ppm).

-

Aromatic Carbons: The quaternary carbons (C1 and C3) attached to the carbonyl groups will be deshielded. The chemical shifts of the protonated aromatic carbons will vary depending on their position relative to the electron-withdrawing substituents.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 82 ppm, and the three equivalent methyl carbons resonate at approximately 28 ppm, which are typical values for this group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Broad | O-H | Stretching (Carboxylic Acid) |

| ~1725 | Strong | C=O | Stretching (Ester) |

| ~1700 | Strong | C=O | Stretching (Carboxylic Acid) |

| ~1600, 1475 | Medium | C=C | Stretching (Aromatic Ring) |

| ~1370, 1390 | Medium | C-H | Bending (tert-Butyl) |

| ~1250 | Strong | C-O | Stretching (Ester) |

Interpretation of Key Peaks:

-

The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

-

Two distinct strong peaks are expected in the carbonyl region: one for the ester C=O stretch (around 1725 cm⁻¹) and another for the carboxylic acid C=O stretch (around 1700 cm⁻¹).

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1475 cm⁻¹.

-

The characteristic C-H bending vibrations for the tert-butyl group are expected around 1370 and 1390 cm⁻¹.

-

A strong C-O stretching band for the ester linkage will be visible around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 222.0892 (corresponding to C₁₂H₁₄O₄)

-

Key Fragmentation Peaks:

-

m/z = 166: Loss of the tert-butyl group (-C₄H₈) via McLafferty rearrangement or direct cleavage.

-

m/z = 149: Loss of the tert-butoxy group (-OC₄H₉).

-

m/z = 121: Subsequent loss of a carboxyl group (-COOH) from the m/z 166 fragment.

-

m/z = 57: The tert-butyl cation ([C₄H₉]⁺), which is often a prominent peak.

-

Experimental Protocol: NMR Sample Preparation

To obtain high-quality NMR spectra for this compound, the following protocol is recommended:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Visualizing Molecular Structure and Assignments

The following diagrams illustrate the molecular structure and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding its characteristic NMR, IR, and MS features, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry.

An In-Depth Technical Guide to the Physical Properties and Solubility of 3-(tert-Butoxycarbonyl)benzoic Acid

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular building blocks is paramount. 3-(tert-Butoxycarbonyl)benzoic acid (CAS No. 33704-19-7) represents a key intermediate, valued for its bifunctional nature. It possesses a carboxylic acid group amenable to a wide range of coupling reactions and a tert-butoxycarbonyl (Boc) protected ester, which offers a stable, yet selectively cleavable, handle. This guide provides an in-depth analysis of the core physical properties and solubility profile of this compound, offering both established data and the experimental rationale for its determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this reagent to leverage its full potential in their work.

Section 1: Core Physicochemical Properties

A compound's physical properties are the foundation of its chemical identity and dictate its behavior in experimental and processing conditions. The properties of this compound are summarized below, followed by a detailed discussion of their significance.

| Property | Value | Source(s) |

| CAS Number | 33704-19-7 | |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | tert-Butyl 3-carboxybenzoate, mono(tert-Butyl)isophthalate | [1] |

| Physical Form | Solid | |

| Melting Point | 152-155 °C | [1] |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | |

| Storage | Store at room temperature |

Melting Point: A Criterion for Purity

The melting point is one of the most critical and easily determined physical properties of a crystalline solid. For this compound, the sharp melting range of 152-155 °C is indicative of high purity.[1] In organic synthesis, a depressed and broadened melting range compared to a reference standard is a reliable indicator of impurities.[2] This is because impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[2] Therefore, routine melting point determination is a fundamental quality control step after synthesis and purification.

Boiling Point: A Calculated Parameter

The reported boiling point of 357.6 °C is a calculated value, as compounds of this nature often decompose at such high temperatures before boiling. This value is derived from computational models and is useful for theoretical considerations, but experimental determination via distillation is generally not practical.

Acidity (pKa): An Estimation Based on Structure

Section 2: Solubility Profile

Solubility is a crucial parameter in drug development and synthetic chemistry, influencing everything from reaction kinetics to bioavailability. The solubility of this compound is governed by the principle of "like dissolves like," stemming from its dual structural features: a polar carboxylic acid head and a significantly nonpolar tail composed of a benzene ring and a bulky tert-butyl group.[4]

Theoretical Assessment

-

Polar/Hydrophilic Character: The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor. This facilitates interaction with polar solvents.[4]

-

Nonpolar/Lipophilic Character: The aromatic ring and the large, sterically hindering tert-butyl group are nonpolar and contribute to van der Waals interactions.[4]

This structural duality predicts poor solubility in highly nonpolar solvents like hexane and limited solubility in water. Conversely, it is expected to be soluble in a range of polar organic solvents that can effectively solvate both moieties of the molecule, such as alcohols, ethers, and chlorinated solvents.[5][6]

Qualitative Solubility Analysis: A Practical Approach

A systematic qualitative analysis provides rapid and valuable insights into a compound's acidic, basic, or neutral nature. The following protocol is a standard method for classifying organic compounds.[7][8]

-

Water: Add ~25 mg of the compound to 0.5 mL of deionized water. Agitate. This compound is expected to be largely insoluble.[6]

-

5% NaOH (aq): To the water-insoluble sample, add 0.5 mL of 5% NaOH. Agitation should lead to dissolution. This occurs because the strong base deprotonates the carboxylic acid to form the highly water-soluble sodium 3-(tert-butoxycarbonyl)benzoate salt.[7]

-

5% NaHCO₃ (aq): In a separate test, a water-insoluble sample is treated with 5% sodium bicarbonate. As a carboxylic acid, this compound is acidic enough to react with this weak base, producing the soluble sodium salt and effervescence (CO₂ gas).[8] This test distinguishes it from most phenols, which are typically not acidic enough to react with bicarbonate.

-

5% HCl (aq): The compound will remain insoluble in acidic solutions, as the carboxylic acid group remains protonated and non-ionic.[8]

This series of tests authoritatively classifies this compound as a water-insoluble organic acid.

Section 3: Standardized Experimental Protocols

For regulatory submissions and robust process development, qualitative data must be supported by precise, quantitative measurements. The following are self-validating, standard protocols for determining the melting point and equilibrium solubility.

Protocol: Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range, a key indicator of purity.[9]

-

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[9]

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.[9]

-

Capillary Packing: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample into a column of 2-3 mm height.[10]

-

Apparatus Setup: Place the packed capillary into the heating block of a melting point apparatus.

-

Approximate Determination: Heat the block rapidly to get a rough estimate of the melting point. Let the apparatus cool by at least 20 °C.[2]

-

Accurate Determination: Begin heating again, but reduce the rate to 1-2 °C per minute as you approach the approximate melting point. This slow rate is crucial to maintain thermal equilibrium between the sample, the thermometer, and the heating block.[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

-

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[11][12]

-

Principle: An excess of the solid compound is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the saturated solution is measured analytically.[11]

-

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired test solvent (e.g., water, ethanol, ethyl acetate). The presence of excess solid throughout the experiment is critical to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[12] A preliminary time-course study can be run to validate the minimum time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert, non-adsorbing syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[11] This step is crucial to remove all particulate matter without altering the dissolved concentration.

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: Create a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted filtrate and then back-calculate the original solubility in the solvent, typically reported in mg/mL or µg/mL.

-

-

Visualization: Shake-Flask Solubility Workflow

Caption: Standard workflow for equilibrium solubility measurement.

Section 4: Safety and Handling

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Storage: this compound is stable and should be stored in a closed container at room temperature.

-

Safety: The compound may be harmful if swallowed and can cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

Conclusion

This compound is a solid compound with a sharp, well-defined melting point characteristic of a pure substance. Its solubility is dictated by its bifunctional structure, rendering it insoluble in water but soluble in basic aqueous solutions and a variety of polar organic solvents. The standardized protocols detailed herein for determining melting point and solubility provide the robust, reproducible data required by researchers, synthetic chemists, and drug development professionals. A thorough understanding and application of these principles are fundamental to the successful utilization of this versatile chemical intermediate.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. CAS 111331-82-9: 3-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. biosynce.com [biosynce.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. benchchem.com [benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to 3-(tert-Butoxycarbonyl)benzoic Acid: A Versatile Building Block in Modern Drug Discovery

For Immediate Release to the Scientific Community

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-(tert-Butoxycarbonyl)benzoic acid. We will delve into its fundamental properties, synthesis, and critical applications, providing expert insights into its strategic role in contemporary organic synthesis and pharmaceutical research.

Core Introduction: The Strategic Value of a Bifunctional Linker

This compound (CAS No: 33704-19-7) is a bifunctional aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its structure uniquely combines a carboxylic acid and a tert-butyl ester, functionalities that offer orthogonal reactivity. This "split reactivity" is the cornerstone of its utility, allowing chemists to perform sequential modifications at different ends of the molecule under distinct chemical conditions.

The carboxylic acid provides a handle for standard coupling reactions, such as amide bond formation, while the tert-butyl ester serves as a robust protecting group for a second carboxylic acid, which can be unveiled later in a synthetic sequence. The bulky tert-butyl group confers significant stability to the ester under a wide range of conditions, yet it can be cleaved selectively under acidic conditions. This strategic combination makes it an ideal component for constructing linkers in sophisticated molecular architectures like Proteolysis Targeting Chimeras (PROTACs) and for the systematic elaboration of drug candidates.

Physicochemical and Structural Properties

A thorough understanding of a molecule's properties is fundamental to its successful application in research. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33704-19-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonym | tert-Butyl 3-carboxybenzoate, Mono-tert-butyl isophthalate | [2] |

| Physical Form | Solid | [1] |

| Melting Point | 152-153 °C | [1] |

| Boiling Point | 357.6 ± 25.0 °C (at 760 mmHg) | [1] |

Structural Analysis and Reactivity Logic

The utility of this molecule is best understood by examining its two key functional groups.

// Relationships COOH -> AmideCoupling [label=" Reactive towards\n amine coupling"]; COOH -> Esterification [label=" Can be esterified"]; BocEster -> AcidCleavage [label=" Stable to base/nucleophiles,\n cleaved by acid"]; }

Caption: Core functionalities of this compound.

The carboxylic acid at position 1 is a nucleophilic site, readily activated for coupling with amines or alcohols. In contrast, the tert-butyl ester at position 3 is sterically hindered and electronically deactivated, rendering it stable to basic and nucleophilic conditions. This orthogonality is a critical concept; one can, for instance, perform a base-catalyzed reaction or an amide coupling using the free carboxylic acid without affecting the tert-butyl ester. The ester can then be selectively hydrolyzed at a later stage using a strong acid like trifluoroacetic acid (TFA) to reveal a second carboxylic acid for further functionalization.[3][4]

Synthesis Protocol: A Step-by-Step Guide

The most common route to this compound is via the mono-esterification of isophthalic acid (benzene-1,3-dicarboxylic acid). While direct selective esterification can be challenging, a reliable method involves the protection of both carboxylic acids followed by selective deprotection. An alternative and often more controlled approach is through the reaction of isophthalic anhydride with potassium tert-butoxide.

Below is a validated, step-by-step protocol for the synthesis.

Protocol: Mono-esterification of Isophthalic Acid

This protocol is based on established methods for tert-butyl ester formation.

Materials:

-

Isophthalic acid

-

Dichloromethane (DCM), anhydrous

-

Isobutylene

-

Sulfuric acid (concentrated)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

// Nodes start [label="1. Dissolve Isophthalic Acid in DCM"]; cool [label="2. Cool Reaction Mixture to -70°C"]; add_isobutylene [label="3. Condense Excess Isobutylene into Flask"]; add_catalyst [label="4. Add Catalytic H₂SO₄"]; react [label="5. Seal Vessel & Warm to Room Temp.\nStir Overnight"]; quench [label="6. Cool and Quench with NaHCO₃ (aq)"]; extract [label="7. Extract with Ethyl Acetate"]; wash [label="8. Wash Organic Layer with Brine"]; dry [label="9. Dry with MgSO₄ & Filter"]; concentrate [label="10. Concentrate under Reduced Pressure"]; purify [label="11. Purify via Column Chromatography or Recrystallization"]; end [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_isobutylene; add_isobutylene -> add_catalyst; add_catalyst -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a pressure-rated vessel, dissolve isophthalic acid (1 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to approximately -70 °C using a dry ice/acetone bath.

-

Addition of Isobutylene: Carefully condense an excess of isobutylene gas (e.g., 10-15 equivalents) into the reaction vessel.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the cold mixture.

-

Reaction: Securely seal the vessel and allow it to slowly warm to room temperature. Stir the mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the vessel back down before carefully opening it. Pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate to quench the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product, a mixture of di-ester, mono-ester, and starting material, can be purified by column chromatography on silica gel or by selective recrystallization to yield the pure this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a highly sought-after intermediate in several areas of pharmaceutical research.

A. Linker Technology for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[5] These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them. The nature of this linker—its length, rigidity, and chemical composition—is critical for the efficacy of the PROTAC.

This compound is an exemplary building block for constructing these linkers.[2] The free carboxylic acid can be coupled to the E3 ligase ligand (or a component of the linker), while the protected carboxylic acid can be deprotected later in the synthesis to be coupled to the target-protein-binding ligand. This allows for a modular and controlled assembly of the final PROTAC molecule.

B. Building Block in Medicinal Chemistry

Beyond PROTACs, this compound serves as a versatile scaffold for building a wide array of small molecule therapeutics. Benzoic acid derivatives are a common motif in many approved drugs.[6] The ability to introduce functionality at both the 1- and 3-positions of the benzene ring in a controlled manner is a powerful tool for medicinal chemists exploring Structure-Activity Relationships (SAR). For example, the carboxylic acid can be converted into an amide to interact with a specific residue in a protein's active site, while the other position can be modified to improve pharmacokinetic properties like solubility or metabolic stability.

Spectroscopic Characterization

Verification of the compound's identity and purity is paramount. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

-

¹H NMR (Proton NMR):

-

~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

~7.6 ppm (triplet, 1H): The proton at the C5 position of the benzene ring.

-

~8.2-8.3 ppm (doublet of doublets, 2H): Protons at the C4 and C6 positions.

-

~8.6 ppm (triplet, 1H): The proton at the C2 position, deshielded by both carbonyl groups.

-

~11-13 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 NMR):

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~82 ppm: The quaternary carbon of the tert-butyl group.

-

~129-135 ppm: Aromatic carbons (C2, C4, C5, C6).

-

~165 ppm: The carbonyl carbon of the tert-butyl ester.

-

~167 ppm: The carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1715 cm⁻¹: C=O stretch of the tert-butyl ester.

-

~1690 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

-

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store at room temperature in a dry, well-ventilated place. The product is stable under normal handling and storage conditions.

Conclusion

This compound is a prime example of a molecular tool that enables complex synthetic strategies in modern drug discovery. Its value lies not in its own biological activity, but in the chemical versatility afforded by its orthogonal functional groups. For researchers in medicinal chemistry and drug development, a firm grasp of the properties and reactivity of this building block is essential for the efficient and logical construction of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. preprints.org [preprints.org]

3-(tert-Butoxycarbonyl)benzoic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-(tert-Butoxycarbonyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in modern organic synthesis, particularly valued in pharmaceutical research and development for creating complex molecules. Its utility is intrinsically linked to the acid-labile tert-butoxycarbonyl (Boc) protecting group. However, this same reactivity profile necessitates a thorough understanding of its stability to ensure material integrity, experimental reproducibility, and the validity of research outcomes. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Context

This compound, also known as mono(tert-Butyl)isophthalate, is a bifunctional molecule featuring a carboxylic acid and a tert-butyl ester. This structure makes it an invaluable linker and intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients), peptidomimetics, and other specialty chemicals. The molecule's stability is dominated by the tert-butyl ester moiety, which functions as a Boc protecting group for the carboxylic acid. The inherent sensitivity of the Boc group to acidic conditions is the primary determinant of the compound's stability profile.[1][2] Understanding these properties is not merely a matter of good laboratory practice; it is critical for preventing lot-to-lot variability, minimizing impurity formation, and ensuring the success of multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [3][4] |

| Molecular Weight | 222.24 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 152-153 °C | [5] |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | [5] |

| CAS Number | 33704-19-7 | [3][4] |

Chemical Stability and Degradation Pathways

The stability of this compound is generally robust under neutral and basic conditions but is significantly compromised by acids, high temperatures, and certain reactive species.

Hydrolytic Stability and Acid Lability

The cornerstone of this compound's reactivity is the acid-catalyzed hydrolysis of the tert-butyl ester. This is the most common and significant degradation pathway. The mechanism is initiated by the protonation of the ester's carbonyl oxygen, which weakens the carbon-oxygen bond.[6][7] This is followed by the departure of the highly stable tert-butyl cation, which subsequently deprotonates to form gaseous isobutylene.[1][6] The resulting carbamic acid rapidly decarboxylates to yield 3-carboxybenzoic acid (isophthalic acid) and carbon dioxide.[6]

This reaction can be triggered by strong acids (e.g., trifluoroacetic acid (TFA), HCl), Lewis acids, and even protic solvents at elevated temperatures.[1][8][9] Therefore, avoiding contact with acidic media is the most critical factor in preserving the compound's integrity.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. fiveable.me [fiveable.me]

- 3. synquestlabs.com [synquestlabs.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 33704-19-7 [sigmaaldrich.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of 3-(tert-butoxycarbonyl)benzoic acid as a linker

An In-depth Technical Guide to 3-(tert-butoxycarbonyl)benzoic Acid: A Versatile Linker in Modern Chemistry

Abstract

In the intricate fields of drug development, medicinal chemistry, and materials science, the ability to covalently connect distinct molecular entities is paramount. This function is fulfilled by chemical linkers, molecules designed with specific reactive ends to bridge other molecules. This technical guide provides a comprehensive overview of this compound, a bifunctional linker of significant utility. We will explore its fundamental physicochemical properties, delve into the chemistry of its dual functional groups—the carboxylic acid and the tert-butoxycarbonyl (Boc)-protected ester—and elucidate its role in sophisticated applications such as solid-phase peptide synthesis and the construction of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers and drug development professionals, offering field-proven insights into the strategic application of this versatile chemical tool.

Core Characteristics of this compound

This compound is a solid organic compound characterized by a benzoic acid core functionalized with a tert-butoxycarbonyl group at the meta-position.[1][2] This unique arrangement provides two distinct points of chemical reactivity, which is the foundation of its utility as a linker.

Physicochemical Properties

A thorough understanding of a linker's physical properties is critical for its effective use in synthesis, dictating solubility, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][4] |

| Appearance | Solid | [1] |

| Melting Point | 152-153 °C | [1] |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [1][2] |

| Storage | Room Temperature, Sealed in Dry Conditions | [1][2] |

Spectroscopic Profile

The structural integrity of this compound is typically confirmed using spectroscopic methods. While specific spectra for this exact molecule are not detailed in the provided context, the characteristic signals for its functional groups are well-established.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carboxylic acid (around 1696 cm⁻¹ for the hydrogen-bonded dimer), and another distinct C=O stretching band for the tert-butyl ester carbonyl group.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic aromatic protons on the benzene ring, a singlet with a large integration (9H) around 1.4-1.6 ppm for the equivalent methyl protons of the tert-butyl group, and a carboxylic acid proton signal. ¹³C NMR would display signals for the aromatic carbons, the two distinct carbonyl carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.

The Bifunctional Nature: A Tale of Two Ends

The power of this compound as a linker lies in the orthogonal reactivity of its two functional groups. The carboxylic acid allows for immediate coupling, while the tert-butoxycarbonyl group acts as a stable, protected precursor to a second reactive site, which can be revealed in a subsequent step.

Caption: General workflow for using a bifunctional linker.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group readily employed in coupling reactions, most commonly to form stable amide or ester bonds. This reaction is the typical first step in a sequential conjugation strategy.

-

Amide Bond Formation: This is the most common application, where the carboxylic acid is coupled with a primary or secondary amine on a target molecule. The reaction requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are frequently used.[7] The choice of these reagents is critical to ensure high coupling efficiency and minimize side reactions, particularly racemization if chiral centers are present.

The Role and Cleavage of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl group is not the primary reactive handle; instead, it serves as a robust protecting group for what is effectively a second carboxylic acid.[8][9] Its stability under a wide range of conditions (including basic and nucleophilic environments) allows for selective reactions at the first carboxylic acid site without interference.[10][11]

The true utility of this end of the molecule is realized upon the removal, or "cleavage," of the Boc group. This deprotection step regenerates the carboxylic acid, unveiling a new reactive site for the second conjugation step.

-

Mechanism of Cleavage: The Boc group is specifically designed to be labile under acidic conditions.[12] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. This process releases carbon dioxide and reveals the desired functional group.[13]

-

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate in a suitable organic solvent, such as dichloromethane (DCM) or methanol.

-

Acid Treatment: Add a strong acid. Common choices include:

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Remove the acid and solvent under reduced pressure. The resulting product is often an ammonium salt, which may require a subsequent neutralization step with a mild base (e.g., sodium bicarbonate solution) to yield the free amine.

-

This selective deprotection is a cornerstone of many multi-step synthetic strategies, including solid-phase peptide synthesis (SPPS).[14][15][16]

Application Spotlight: PROTAC Synthesis

One of the most exciting modern applications for bifunctional linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[7][18] The linker is not merely a spacer but a critical component that dictates the geometry and stability of the ternary POI-PROTAC-E3 ligase complex.[17]

This compound and its derivatives are used as building blocks to construct these critical linkers.[18][19][20]

Caption: PROTAC synthesis workflow using the linker.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol describes a generalized two-step coupling process.

Part A: Coupling the First Ligand

-

Activation: In an inert atmosphere, dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous Dimethylformamide (DMF). Stir for 30 minutes at 0 °C.

-

Coupling: Add the first binding ligand (e.g., a POI ligand containing a primary amine, 1.0 eq) to the activated linker solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the resulting intermediate conjugate by column chromatography to yield the Boc-protected conjugate.

Part B: Deprotection and Coupling the Second Ligand

-

Deprotection: Dissolve the purified intermediate from Part A in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Isolation: Remove the solvent and TFA under reduced pressure to yield the deprotected conjugate with a free carboxylic acid.

-

Activation: In a separate flask, activate the newly formed carboxylic acid using EDC/HOBt in anhydrous DMF as described in Part A, Step 1.

-

Final Coupling: Add the second binding ligand (e.g., an E3 ligase ligand containing a primary amine, 1.0 eq) to the solution.

-

Final Purification: Allow the reaction to proceed overnight at room temperature. Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC).

This self-validating system relies on LC-MS at each stage to confirm the expected mass of the intermediates and final product, ensuring the success of each chemical transformation before proceeding to the next.

Conclusion and Future Outlook

This compound is a powerful and versatile bifunctional linker whose value is derived from the simplicity and reliability of its orthogonal reactive groups. The well-established chemistries of carboxylic acid activation and acid-labile Boc deprotection provide a robust platform for the sequential assembly of complex molecules. Its application in cutting-edge fields like PROTAC development underscores its continuing relevance. As the demand for precisely engineered molecular constructs in medicine and materials science grows, the strategic use of intelligent linkers like this compound will remain a cornerstone of synthetic innovation.

References

- 1. This compound | 33704-19-7 [sigmaaldrich.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Page loading... [wap.guidechem.com]

- 4. store.p212121.com [store.p212121.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(tert-butoxycarbonyl)benzoic acid | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid () for sale [vulcanchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chempep.com [chempep.com]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. selleckchem.com [selleckchem.com]

- 20. medchemexpress.com [medchemexpress.com]

commercial availability and suppliers of 3-(tert-butoxycarbonyl)benzoic acid

An In-depth Technical Guide to 3-(tert-butoxycarbonyl)benzoic Acid for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 33704-19-7) is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a carboxylic acid and a tert-butoxycarbonyl (Boc) protected functional group precursor on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, physicochemical properties, and applications. Furthermore, it details essential safety protocols, handling procedures, and quality control methodologies pertinent to its use in a research and development setting.

Introduction: A Versatile Synthetic Building Block

This compound is a derivative of isophthalic acid where one of the carboxylic acid groups is protected as its tert-butyl ester. This mono-protection strategy is crucial in multi-step organic synthesis, allowing for selective reactions at the unprotected carboxylic acid moiety. The tert-butoxycarbonyl group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to liberate the second carboxylic acid, enabling further functionalization. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures, including pharmaceutical agents and functional materials.[1][2]

The primary utility of this compound lies in its role as a linker or scaffold. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the Boc-ester serves as a latent carboxylic acid, providing a strategic handle for subsequent synthetic transformations.

Commercial Availability and Sourcing

This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale drug development campaigns. Purity levels are typically high, often exceeding 98%, which is suitable for most synthetic applications.

Table 1: Prominent Commercial Suppliers

| Supplier | Product / Catalog No. | Typical Purity | Available Quantities |

| Sigma-Aldrich | CIAH9884FBEF-1G | 98% | Gram scale |

| Lead Sciences (BLDpharm) | BD14023 | 98%[3] | 100mg, 250mg[3] |

| Apollo Scientific | MFCD00235884 | 98%[4] | 5g, 25g, 100g, 500g, 2.5kg[4] |

| SynQuest Laboratories, Inc. | 2623-1-X8 | Not specified | Inquiry-based |

| P212121 Store | MS-009278-1G | Not specified | 1g |

Note: Pricing and availability are subject to change. For bulk quantities and current pricing, direct inquiry with the supplier is recommended.

Procurement and Quality Control Workflow

The process of acquiring and validating a chemical like this compound for research is critical for experimental success. The following workflow outlines the key steps from supplier selection to experimental use.

Caption: Workflow for procurement and validation of research chemicals.

Physicochemical and Safety Profile

Understanding the properties and hazards of a chemical is paramount for its safe handling and effective use in experiments.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 33704-19-7 | [3][5][6] |

| Molecular Formula | C₁₂H₁₄O₄ | [3][5][6] |

| Molecular Weight | 222.24 g/mol | [3][6] |

| Appearance | Solid / White to off-white powder | |

| Melting Point | 152-153 °C | |

| Boiling Point | 357.6 ± 25.0 °C at 760 mmHg | |

| Storage | Store at room temperature, sealed in a dry place. | [3] |

Safety and Handling

According to safety data sheets, this compound presents several hazards.[5]

-

Health Hazards: Harmful if swallowed (Acute Toxicity, Oral)[5], causes skin irritation[5][7], causes serious eye irritation[5][7], and may cause respiratory irritation[5][7].

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5][8] Handle in a well-ventilated area or under a chemical fume hood.[5][9]

-

First Aid Measures:

-

Storage and Stability: The product is stable under normal handling and storage conditions.[5] It should be stored in a tightly closed container in a dry, well-ventilated place.[3]

Synthesis, Quality Control, and Applications

Synthetic Considerations

The synthesis of this compound and related compounds typically involves the protection of a carboxylic acid or an amino group with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O.[2] This protecting group strategy is fundamental in organic synthesis, allowing for sequential modifications of a molecule without unintended side reactions.[1]

Quality Control and Analytical Methods

Ensuring the purity of starting materials is a cornerstone of reproducible research. For this compound, several analytical methods are employed:

-

Melting Point Determination: A simple and effective preliminary test for purity. Impurities typically depress and broaden the melting point range.[10]

-

Chromatography (HPLC): High-Performance Liquid Chromatography, often with UV detection, is the industry standard for quantifying the purity of organic compounds.[10] Suppliers typically use this method to certify their products.

-

Spectroscopy (NMR, Mass Spectrometry): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight.[10]

-

Titration: As a benzoic acid derivative, its purity can also be assessed via acid-base titration.[10]

Core Applications in Research and Development

The bifunctional nature of this compound dictates its primary role as a versatile intermediate in synthesis.

Caption: Synthetic utility of this compound.

-

Drug Discovery: Benzoic acid derivatives are common scaffolds in medicinal chemistry.[2] This compound serves as an intermediate in the synthesis of various pharmaceutical agents.[11][12] It allows for the controlled assembly of molecules where one part of the molecule is built upon the free carboxylic acid, and a second part is introduced after the deprotection of the tert-butyl ester.

-

Peptide Synthesis: It can be used to introduce a benzoic acid moiety into a peptide sequence, acting as a linker or a conformational constraint.[12]

-

Materials Science: The rigid aromatic core and the two distinct functional handles make it a candidate for the synthesis of novel polymers and functional materials.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for scientific research and development. Its unique structure provides synthetic chemists with a tool for the strategic and controlled synthesis of complex molecules. A thorough understanding of its properties, suppliers, and safety requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. 3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid () for sale [vulcanchem.com]

- 2. 3,5-Bis(tert-butoxycarbonyl)benzoic acid | Benchchem [benchchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 111331-82-9 Cas No. | 3-{[(tert-Butoxy)carbonyl]amino}benzoic acid | Apollo [store.apolloscientific.co.uk]

- 5. synquestlabs.com [synquestlabs.com]

- 6. store.p212121.com [store.p212121.com]

- 7. 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid | C13H17NO4 | CID 2755929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. quora.com [quora.com]

- 11. boc-3-aminobenzoic acid suppliers USA [americanchemicalsuppliers.com]

- 12. CAS 111331-82-9: 3-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-(tert-Butoxycarbonyl)benzoic Acid for Advanced Research Applications

This guide provides a comprehensive technical overview of 3-(tert-Butoxycarbonyl)benzoic acid, a versatile bifunctional molecule integral to modern organic synthesis, medicinal chemistry, and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and key applications, supported by detailed experimental protocols and expert insights.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound is a substituted aromatic carboxylic acid characterized by the presence of two distinct and strategically important functional groups: a carboxylic acid at the 1-position and a tert-butoxycarbonyl (Boc) ester at the 3-position of the benzene ring. This unique arrangement offers orthogonal reactivity, making it an invaluable building block in multi-step synthetic strategies. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, or conversion to other functional groups, while the bulky tert-butyl ester acts as a sterically hindered protecting group for the second carboxylic acid, which can be selectively cleaved under specific conditions. This dual functionality allows for precise control over reaction sequences, a critical aspect in the synthesis of complex molecules such as pharmaceuticals and functional materials.

Nomenclature and Identification

Accurate identification of chemical compounds is paramount for reproducibility and safety in research. This compound is known by several synonyms and identifiers, which are crucial for database searches and procurement.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 33704-19-7 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Synonyms | tert-Butyl 3-carboxybenzoate, Mono-tert-butyl isophthalate, Isophthalic acid mono-tert-butyl ester |

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is essential for its safe and effective use in a laboratory setting.

Physical Properties:

-

Appearance: White to off-white solid or crystalline powder.

-

Melting Point: 152-155 °C.[1]

-

Boiling Point: Approximately 357.6 °C at 760 mmHg.[2]

-

Solubility: Soluble in many organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. It has limited solubility in water.

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][2]

-

Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective mono-esterification of isophthalic acid. The challenge lies in preventing the formation of the di-ester byproduct. This can be accomplished by carefully controlling the stoichiometry of the reagents and the reaction conditions.

Synthetic Workflow: Selective Mono-esterification

The following diagram illustrates a general workflow for the synthesis of this compound from isophthalic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis based on the selective esterification of isophthalic acid.

Materials:

-

Isophthalic acid

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Dioxane

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isophthalic acid (1 equivalent) in anhydrous dioxane.

-

Add tert-butanol (1.1 equivalents) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the nine protons of the tert-butyl group (around 1.6 ppm), and multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the four protons on the benzene ring. A broad singlet for the carboxylic acid proton will also be present at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Characteristic signals are expected for the quaternary carbon and the methyl carbons of the tert-butyl group, the aromatic carbons, and the two carbonyl carbons (one for the ester and one for the carboxylic acid).

-

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the ester (around 1715 cm⁻¹).

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several areas of chemical research.

Linker in Solid-Phase Synthesis

In solid-phase synthesis, particularly for peptides and oligonucleotides, linkers are used to attach the growing chain to a solid support.[3] this compound can be employed as a carboxylic acid-containing linker. The carboxylic acid group can be activated and coupled to an amino-functionalized resin. The Boc-protected carboxylic acid at the 3-position can then be deprotected to allow for the attachment of the first building block of the synthetic sequence.

Building Block in Medicinal Chemistry

This compound is frequently used in the synthesis of small molecule drug candidates. The carboxylic acid can be converted into an amide via coupling with various amines, a common transformation in medicinal chemistry to explore structure-activity relationships (SAR). The Boc-protected carboxyl group can be unmasked at a later synthetic stage to introduce further functionality or to act as a key binding element with a biological target.

Experimental Protocol: Amide Coupling using this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU as a coupling reagent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide product by column chromatography on silica gel.

The following diagram illustrates the key steps in the HATU-mediated amide coupling reaction.

Caption: Key steps in the HATU-mediated amide coupling of this compound.

Conclusion

This compound is a highly functional and versatile building block with significant applications in synthetic and medicinal chemistry. Its orthogonal protecting group strategy allows for the selective manipulation of its two carboxylic acid functionalities, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in advanced research and development projects.

References

Methodological & Application

Application Notes & Protocols: The Use of 3-(tert-Butoxycarbonyl)benzoic Acid in Solid-Phase Peptide Synthesis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3-(tert-Butoxycarbonyl)benzoic acid in Solid-Phase Peptide Synthesis (SPPS). We will explore its primary role as an N-terminal modifying agent, leveraging its unique bifunctional nature. The document explains the underlying chemical principles, provides step-by-step experimental workflows, and discusses the rationale behind key procedural choices. By integrating expert insights with validated protocols, this guide serves as a practical resource for the strategic incorporation of a benzoyl moiety onto synthetic peptides, a modification that can influence peptide conformation, receptor affinity, and pharmacokinetic properties.

Introduction: Rationale for Aromatic Moieties in Peptide Design

The modification of peptides to enhance their therapeutic potential is a cornerstone of modern drug discovery. While the peptide backbone and amino acid side chains provide the primary structure, terminal modifications can profoundly impact a peptide's biological activity and stability. The introduction of an N-terminal benzoyl group, derived from this compound, serves several strategic purposes:

-

Conformational Rigidity: The aromatic ring can introduce steric constraints, influencing the peptide's secondary structure and potentially locking it into a more biologically active conformation.

-

Hydrophobicity Modulation: Increasing the hydrophobicity of a peptide can enhance its interaction with cell membranes or hydrophobic pockets of target proteins.

-

Metabolic Stability: Acylation of the N-terminus can protect the peptide from degradation by exopeptidases, thereby increasing its in vivo half-life.

This compound is an ideal reagent for this purpose due to its orthogonal protecting group strategy. The carboxylic acid function allows for standard amide bond formation with the peptide's N-terminus, while the acid-labile tert-butoxycarbonyl (Boc) group ensures the benzoic acid's functionality remains masked until the final cleavage step. This makes it fully compatible with the widely used Fmoc/tBu SPPS strategy.[1][2]

Physicochemical Properties and Handling

Understanding the reagent's properties is critical for its successful application.

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, NMP, DMSO |

| Storage | Store at 2-8°C, keep dry |

Note: Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Core Application: N-Terminal Benzoylation via On-Resin Acylation

The most direct application of this compound is the acylation of the free N-terminal amine of a fully assembled, resin-bound peptide. The process is performed as the final step in the SPPS cycle before cleavage.

Workflow and Chemical Principle

The workflow leverages the principles of standard peptide coupling chemistry.[3] The carboxylic acid of this compound is first activated using a suitable coupling reagent to form a highly reactive species (e.g., an active ester or acylphosphonium salt). This activated intermediate then readily reacts with the nucleophilic N-terminal primary amine of the peptide anchored to the solid support. The Boc protecting group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is quantitatively removed during the final acidolytic cleavage from the resin.[4][5]

Detailed Protocol: On-Resin N-Terminal Acylation

This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard Fmoc/tBu strategy. Adjust volumes accordingly for different scales.

Materials and Reagents:

| Reagent | Supplier | Purpose |

| Peptide-Resin (Fmoc-deprotected) | In-house Synthesis | Starting material |

| This compound | Commercial Source | Modifying agent |

| HBTU | Commercial Source | Coupling activator |

| N,N-Diisopropylethylamine (DIEA) | Commercial Source | Activation base |

| N,N-Dimethylformamide (DMF), Peptide Grade | Commercial Source | Solvent |

| Dichloromethane (DCM), Reagent Grade | Commercial Source | Washing solvent |

| Ninhydrin Test Kit (Kaiser Test) | Commercial Source | Reaction monitoring |

Procedure:

-

Resin Preparation:

-

Ensure the final Fmoc group of the N-terminal amino acid has been removed from the peptide-resin (0.1 mmol). Perform a final deprotection cycle with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and then DMF (3x) to remove all residual piperidine. A volume of 10 mL per gram of resin is recommended for each wash.

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (66.7 mg, 0.3 mmol, 3 eq.) and HBTU (113.7 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

-

Add DIEA (105 µL, 0.6 mmol, 6 eq.) to the solution.

-

Allow the activation to proceed for 2-3 minutes at room temperature. The solution may change color.

-

-

Coupling to Resin:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the pre-activated solution from step 2 to the resin.

-

Agitate the reaction vessel at room temperature for 2 hours.

-

-

Reaction Monitoring (Self-Validation):

-

After 2 hours, take a small sample of the resin beads (5-10 beads) and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test.[6] A negative result (beads remain colorless or yellow) indicates the successful acylation of all free primary amines.

-

Expert Insight: If the Kaiser test is positive (blue beads), it indicates incomplete coupling. The reaction can be extended for another 1-2 hours. Persistent positive results may suggest steric hindrance, requiring a more potent activator like HATU.[7]

-

-

Final Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively to remove excess reagents and byproducts: DMF (5x), DCM (5x).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator in preparation for cleavage.

-

Cleavage and Post-Synthesis Workup

The final step involves the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile protecting groups, including the Boc group on the benzoyl moiety and the tBu-based side-chain protecting groups.[8]

The Role of Scavengers

During acidolysis with Trifluoroacetic Acid (TFA), the Boc group and other protecting groups are released as reactive carbocations (e.g., tert-butyl cation).[4] These cations can re-attach to electron-rich amino acid side chains like Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr), leading to undesired side products. Scavengers are added to the cleavage cocktail to trap these reactive species.

Common Cleavage Cocktails:

| Reagent Cocktail | Composition (v/v/w) | Application Notes |

| Reagent K [9] | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail suitable for most peptides, including those with Arg, Cys, Met, Trp, Tyr. |

| TFA / TIS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A simpler cocktail suitable for peptides lacking sensitive residues like Trp, Met, or Cys. TIS is an efficient cation scavenger.[10] |

Protocol: Cleavage and Peptide Precipitation

-

Place the dried, modified peptide-resin (from section 3.2) in a suitable reaction vessel.

-

Add the appropriate cleavage cocktail (e.g., Reagent K), using approximately 10 mL per gram of resin.

-

Seal the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.

-

Filter the resin from the cleavage mixture into a clean collection tube (e.g., a 50 mL conical tube).

-

Wash the resin twice with a small volume of fresh TFA (~1-2 mL) and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.

-

Centrifuge the suspension (e.g., 3000 x g for 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Analytical Characterization

Rigorous analysis is required to confirm the identity and purity of the final N-benzoyl peptide.

Mass Spectrometry

Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is the definitive tool for confirming the modification.[11] The addition of the benzoyl group (after cleavage of the Boc group) results in a specific mass increase.

Expected Mass Shift:

| Modification Moiety | Chemical Formula | Monoisotopic Mass Added |

| Benzoyl group | C₇H₄O | +104.0262 Da |

Expert Insight: When analyzing your LC-MS data, calculate the expected mass of your unmodified peptide and add 104.0262 Da. This value should match the major peak in your deconvoluted mass spectrum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the crude peptide and to purify the final product.[12] The addition of the hydrophobic benzoyl group will typically cause a significant increase in the peptide's retention time on a C18 column compared to its unmodified counterpart.

Typical Analytical Conditions:

-

Column: C18, 3.5-5 µm particle size (e.g., Agilent Zorbax, Waters XBridge)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient, for example, 5% to 65% B over 30 minutes. This should be optimized for each specific peptide.

-

Detection: UV at 214 nm and 280 nm.

The increased retention time serves as a secondary confirmation of successful modification.

Conclusion